molecular formula C14H24Cl2N2 B1148765 (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride CAS No. 1354486-07-9

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B1148765
CAS No.: 1354486-07-9
M. Wt: 291.26
InChI Key: CVQNXCBXFOIHLH-CIKMBUIBSA-N
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Description

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride typically involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines in the presence of lithium perchlorate in acetonitrile at room temperature . This method ensures the production of optically pure compounds, which is essential for their biological activity.

Industrial Production Methods

Industrial production of this compound may involve scalable regio- and stereospecific synthesis methods. These methods often utilize the interaction of 1-benzyl-3,4-epoxypiperidines with various nucleophiles in the presence of lithium perchlorate . This approach allows for the efficient production of large quantities of the compound while maintaining its optical purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for epoxidation, reducing agents for reduction reactions, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides, while reduction reactions can produce different amine derivatives .

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to selectively inhibit certain enzymes, such as glycosidases, by mimicking the structure of natural substrates . This inhibition can disrupt various biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral ligand and its potent inhibitory effects on glycosidases set it apart from other similar compounds .

Properties

IUPAC Name

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQNXCBXFOIHLH-CIKMBUIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716624
Record name (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354486-07-9
Record name (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,4S)-1-Benzyl-N,4-dimethyl-3-piperidinamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 23.4 kg of (1-benzyl-4-methylpiperidin-3-yl)-methylamine in 10 liters of toluene and 120 liters of ethanol at 3° C. was added 25 liters of 32% HCl in water, keeping the reaction temperature below 10° C. 100 liters of solvent was distilled off under partial vacuum, and 215 liters of ethyl acetate was added at 30° C. 210 liters of solvent was distilled off under partial vacuum, and a second 215 liters of ethyl acetate was added and another 210 liters of solvent was distilled off under partial vacuum. 111 liters of acetone was added at 35 C.°, the suspension was cooled to 0° C., and then the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride, was filtered off and washed with 55 liters of acetone. The wet-cake was reslurried 3 times in ethanol (10 volume equivalents at reflux) to upgrade the diasteromeric ratio of cis:trans from 91:9 to greater than 97:3. Total recovery was 19.4 kg, 62% yield. 1H NMR (CD3OD, 400 MHz): 7.55 (m, 5H), 4.88 (s, 3H), 4.52 (d, J=12.8 Hz, 1H), 4.45 (d, J=12.8 Hz, 1H), 3.76 (m, 1H), 3.67 (m, 1H), 3.40-3.00 (m, 3H), 2.78 (3, 3H), 2.55 (m, 1H), 2.14 (m, 1H), 1.90 (m, 1H), 1.16 (d, J=7.2 Hz, 3H)
Quantity
23.4 kg
Type
reactant
Reaction Step One
Name
Quantity
25 L
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
120 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
(1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride
Yield
62%

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